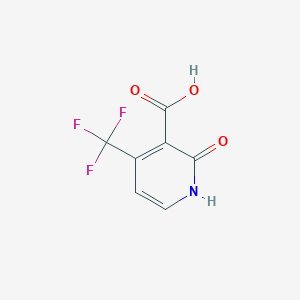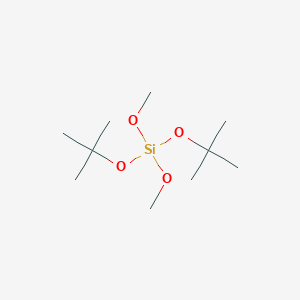
Di-t-Butoxydimethoxysilane, tech-95
Vue d'ensemble
Description
Méthodes De Préparation
Di-t-Butoxydimethoxysilane can be synthesized through a series of reactions involving silane compounds. One common method involves the reaction of dichlorodimethylsilane with tert-butanol to produce di-t-butoxydimethylsilane. This intermediate is then reacted with methanol to yield di-t-butoxydimethoxysilane . The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure high yield and purity .
Analyse Des Réactions Chimiques
Di-t-Butoxydimethoxysilane undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions. When exposed to water, it hydrolyzes to produce methanol and silanol compounds . In oxidation reactions, it can form siloxane bonds, which are useful in the production of silicone-based materials . Common reagents used in these reactions include water, oxidizing agents, and catalysts . The major products formed from these reactions are methanol, silanol, and siloxane compounds .
Applications De Recherche Scientifique
Di-t-Butoxydimethoxysilane has a wide range of applications in scientific research. In chemistry, it is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds . In biology and medicine, it is employed in the development of biocompatible materials and drug delivery systems . Industrially, it is used as a surface treatment agent to improve the adhesion and durability of coatings and adhesives . Additionally, it is utilized in the production of silicone-based materials, which have applications in electronics, automotive, and construction industries .
Mécanisme D'action
The mechanism of action of di-t-butoxydimethoxysilane involves its ability to undergo hydrolysis and form silanol groups. These silanol groups can further react to form siloxane bonds, which contribute to the compound’s adhesive and cross-linking properties . The molecular targets and pathways involved in these reactions include the interaction of the silane groups with hydroxyl groups on surfaces, leading to the formation of strong covalent bonds .
Comparaison Avec Des Composés Similaires
Di-t-Butoxydimethoxysilane is similar to other organosilane compounds such as trimethoxysilane and triethoxysilane. it is unique in its ability to form tert-butoxy groups, which provide enhanced stability and reactivity compared to other alkoxy groups . This makes it particularly useful in applications requiring high-performance materials. Similar compounds include:
- Trimethoxysilane
- Triethoxysilane
- Dimethyldiethoxysilane
Propriétés
IUPAC Name |
ditert-butyl dimethyl silicate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24O4Si/c1-9(2,3)13-15(11-7,12-8)14-10(4,5)6/h1-8H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHXHELPFKLYNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)O[Si](OC)(OC)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24O4Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


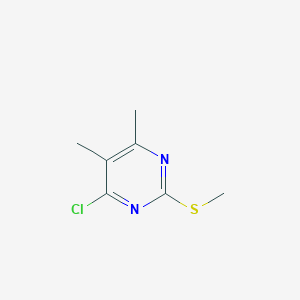
![3-methyl-2-thioxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B3150152.png)
![2-Methyl-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3150167.png)
![4-(2-fluorophenyl)-2-[(E)-2-(3-methoxyphenyl)ethenyl]-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B3150171.png)
![6-[(2-Ethoxyphenyl)(1-pyrrolidinyl)methyl]-1,3-benzodioxol-5-ol](/img/structure/B3150178.png)
![N-(3-{7-methylimidazo[1,2-a]pyridin-2-yl}phenyl)cyclohexanecarboxamide](/img/structure/B3150183.png)
![Ethyl 3-bromo-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3150189.png)
![7-(2-Thienyl)-3-(3-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3150195.png)
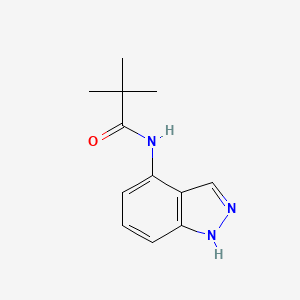
![N-[4-(4-pentylcyclohexyl)phenyl]-1-hydrazinecarboxamide](/img/structure/B3150205.png)
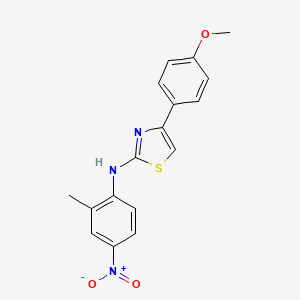
![2-[(3-methylbenzyl)sulfanyl]-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B3150217.png)
![3-{[4-(Tert-butyl)benzyl]sulfanyl}-1-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B3150218.png)
